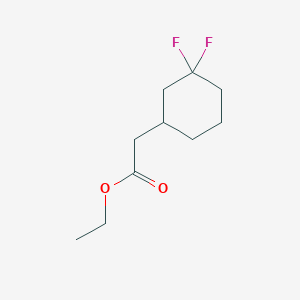

Ethyl 2-(3,3-difluorocyclohexyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3,3-difluorocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O2/c1-2-14-9(13)6-8-4-3-5-10(11,12)7-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAUOVMBHBHAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,3-difluorocyclohexyl)acetate typically involves the reaction of 3,3-difluorocyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Various substituted esters or amides.

Hydrolysis: 3,3-difluorocyclohexylacetic acid and ethanol.

Reduction: 3,3-difluorocyclohexylmethanol.

Scientific Research Applications

Ethyl 2-(3,3-difluorocyclohexyl)acetate is primarily used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of fluorinated compounds with biological systems.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3,3-difluorocyclohexyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(3,3-difluorocyclohexyl)acetate with key analogs based on structural features, physicochemical properties, and applications.

Ethyl 2-(4,4-Difluorocyclohexyl)Acetate

- Structural Difference : Fluorine atoms at the 4,4-positions of the cyclohexane ring instead of 3,3-positions.

- Synthetic Accessibility: Higher commercial availability (e.g., CymitQuimica lists Ethyl 2-(4,4-difluorocyclohexyl)acetate as a purchasable compound, suggesting optimized synthetic routes ).

Ethyl 3,3-Difluorocyclobutanecarboxylate

- Structural Difference : Cyclobutane ring instead of cyclohexane, with fluorine at the 3,3-positions.

- Lipophilicity: Reduced logP compared to the cyclohexyl analog due to the smaller hydrophobic core.

Methyl 2-(3-(Trifluoromethyl)Phenyl)Acetate

- Structural Difference : Aromatic phenyl ring with a trifluoromethyl group instead of a fluorinated cyclohexane.

- Impact :

- Electronic Effects : The electron-withdrawing trifluoromethyl group on the aromatic ring enhances electrophilic reactivity, making this compound more suitable for coupling reactions .

- Biological Activity : Such aromatic fluorinated esters are often used as intermediates in drug discovery (e.g., kinase inhibitors) due to improved binding affinity .

Ethyl 2-(3-Chlorophenyl)-2,2-Difluoroacetate

- Structural Difference : Difluoroacetate ester with a 3-chlorophenyl substituent.

- Impact :

Data Table: Key Properties of this compound and Analogs

| Compound Name | Molecular Formula | CAS Number | Similarity Score* | Key Feature | Potential Application |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₆F₂O₂ | Not Provided | N/A | 3,3-Difluorocyclohexyl | Pharmaceutical intermediates |

| Ethyl 2-(4,4-difluorocyclohexyl)acetate | C₁₀H₁₆F₂O₂ | 915213-54-6 | 0.71–0.81 | 4,4-Difluorocyclohexyl | Materials science |

| Ethyl 3,3-difluorocyclobutanecarboxylate | C₇H₁₀F₂O₂ | 681128-38-1 | 0.76 | Cyclobutane core | Reactive intermediates |

| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | C₁₀H₉F₃O₂ | 62451-84-7 | N/A | Aromatic trifluoromethyl | Drug discovery |

| Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | C₁₀H₉ClF₂O₂ | Not Provided | N/A | Geminal difluoro, chlorophenyl | Agrochemical synthesis |

*Similarity scores derived from structural similarity algorithms in evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.